
An In-depth Technical Guide to iP300w: A Novel
p300/CBP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: iP300w

Cat. No.: B3028336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
iP300w is a potent and selective spirocyclic inhibitor of the histone acetyltransferases (HATs)

p300 (EP300) and CREB-binding protein (CBP).[1][2][3] This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, and biological

activities of iP300w. It details the compound's mechanism of action, particularly its role in

reversing DUX4-mediated cellular toxicity and its therapeutic potential in conditions such as

Facioscapulohumeral Muscular Dystrophy (FSHD) and CIC-DUX4 sarcoma.[1][4] Experimental

protocols and key quantitative data are presented to support further research and development

of this promising therapeutic agent.

Chemical Structure and Physicochemical Properties
iP300w, also known as CP-C27, is a complex heterocyclic molecule with the chemical formula

C29H27F5N6O4. Its structure features a spiroimidazolidine-2,4-dione core and a fluorinated

stereogenic center, which distinguish it from the related compound A-485. The systematic

IUPAC name for iP300w is 2-((3'R,4S)-3'-fluoro-5'-(1-(2-(methylamino)-2-oxoethyl)-1H-pyrazol-

4-yl)-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-

trifluoropropan-2-yl)acetamide.

A summary of the key physicochemical and identification properties of iP300w is provided in

Table 1.
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Property Value Reference(s)

Molecular Formula C29H27F5N6O4

Molecular Weight 618.57 g/mol

CAS Number 1889284-33-6

Appearance Solid powder

Purity >98% (HPLC)

Solubility Soluble to 100 mM in DMSO

Storage Store at -20°C

Mechanism of Action and Biological Activity
iP300w is a highly potent inhibitor of the histone acetyltransferase activity of p300 and CBP.

These enzymes play a crucial role in chromatin remodeling and gene expression by catalyzing

the transfer of acetyl groups to lysine residues of histone and non-histone proteins.

The primary mechanism of action of iP300w involves the direct inhibition of the catalytic HAT

domain of p300/CBP. This inhibition leads to a reduction in histone acetylation, particularly

H3K9 and H3K27 acetylation.

Inhibition of DUX4-Mediated Toxicity
The transcription factor DUX4 is aberrantly expressed in Facioscapulohumeral Muscular

Dystrophy (FSHD), where it drives cellular toxicity. DUX4 interacts with p300/CBP to mediate

its pathogenic effects. iP300w has been shown to effectively counteract DUX4-mediated

cytotoxicity by inhibiting the p300/CBP-DUX4 interaction. This leads to a reversal of the global

histone H3 hyperacetylation induced by DUX4 and a suppression of DUX4 target gene

expression.

The signaling pathway illustrating the role of iP300w in mitigating DUX4-mediated toxicity is

depicted below.
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Caption: DUX4-mediated signaling and the inhibitory action of iP300w.

Activity in CIC-DUX4 Sarcoma
iP300w has also demonstrated significant therapeutic potential in CIC-DUX4 sarcomas (CDS),

a type of undifferentiated small round cell sarcoma. In this cancer, a chromosomal translocation

results in a CIC-DUX4 fusion protein that drives tumorigenesis by activating target genes

through its interaction with p300/CBP. iP300w effectively suppresses the transcriptional activity

of CIC-DUX4, reverses the associated histone acetylation, and induces cell cycle arrest,

ultimately preventing the growth of CDS tumors in preclinical models.

Quantitative Biological Data
The potency of iP300w has been quantified in various assays. A summary of the key inhibitory

concentrations is presented in Table 2.

Assay Value Reference(s)

p300 IC50 19 nM

p300-mediated H3K9

acetylation IC50 (HTRF assay)
33 nM

H3K27Ac EC50 5 nM

CIC::DUX4 Sarcoma Cell

Lines IC50
152–221 nM

Experimental Protocols
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Detailed experimental methodologies are crucial for the replication and extension of research

findings. Below are summaries of key experimental protocols used in the characterization of

iP300w.

Cell Viability Assay (ATP Assay)
This assay is used to assess the effect of iP300w on DUX4-induced cytotoxicity.

Cell Line: LHCN-iDUX4 myoblasts.

Induction: DUX4 expression is induced with doxycycline (dox).

Treatment: Cells are treated with serial dilutions of iP300w.

Assay: Cell viability is measured after a specified time (e.g., 48 hours) using an adenosine

triphosphate (ATP)-based assay, which quantifies the metabolic activity of viable cells.

The general workflow for this experiment is illustrated below.

Seed LHCN-iDUX4 cells

Induce DUX4 expression
with Doxycycline

Treat with iP300w
(serial dilutions)

Incubate for 48 hours

Measure cell viability
(ATP Assay)
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Caption: Workflow for the cell viability (ATP) assay.

Western Blot for DUX4 and RT-qPCR for DUX4 Target
Genes
These techniques are employed to evaluate the effect of iP300w on DUX4 protein levels and

the expression of its target genes.

Cell Line: LHCN-iDUX4 cells.

Induction and Treatment: Cells are pulse-induced with doxycycline and then treated with

iP300w.

Sample Collection: Protein and RNA samples are harvested at various time points.

Western Blot: DUX4 protein levels are assessed by separating protein lysates via SDS-

PAGE, transferring to a membrane, and probing with a DUX4-specific antibody.

RT-qPCR: The expression levels of DUX4 target genes are quantified by reverse transcribing

RNA to cDNA, followed by quantitative PCR using gene-specific primers.

In Vivo Xenograft Tumor Model
To assess the anti-tumor efficacy of iP300w in vivo, a mouse xenograft model of CIC-DUX4

sarcoma is utilized.

Cell Line: CIC-DUX4 sarcoma cells (e.g., NCC-CDS-X1).

Implantation: Cells are subcutaneously injected into immunodeficient mice.

Treatment: Once tumors are palpable, mice are treated with iP300w (e.g., 1.4 mg/kg, twice

daily).

Monitoring: Tumor growth is monitored over time.

Synthesis
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The synthesis of iP300w is a multi-step process. A representative synthetic pathway involves

the following key steps:

Formation of a hydantoin ring via the Bucherer-Bergs reaction.

Oxidative cyclization to form the spirocyclic core.

Bromoacetylation.

Cyclization to form the imidazolidinedione.

Suzuki coupling to introduce the pyrazole moiety.

Reduction of a ketone.

Fluorination using DAST (diethylaminosulfur trifluoride).

Conclusion and Future Directions
iP300w has emerged as a powerful and selective chemical probe for studying the biological

roles of p300 and CBP. Its ability to potently inhibit the histone acetyltransferase activity of

these enzymes has demonstrated significant therapeutic potential in preclinical models of

FSHD and CIC-DUX4 sarcoma. The development of iP300w-based degraders, such as BT-

O2C, represents a promising future direction, aiming to achieve enhanced selectivity and a

more rapid onset of p300 degradation. Further investigation into the pharmacology, toxicology,

and clinical efficacy of iP300w and its derivatives is warranted to translate these promising

preclinical findings into novel therapeutic strategies for patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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